N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide
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Overview
Description
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology. The compound features an indole moiety, which is a prevalent structure in many natural products and pharmaceuticals, contributing to its biological and chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide typically involves the condensation reaction between 1-benzyl-2-methyl-1H-indole-3-carbaldehyde and 2-bromobenzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, followed by cooling and recrystallization to obtain the pure product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity against various pathogens.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. This interaction disrupts the normal function of the enzyme, leading to its biological effects. The indole moiety also plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene]acetohydrazide derivatives .
Uniqueness
N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-bromobenzohydrazide is unique due to its specific indole structure, which imparts distinct biological and chemical properties. The presence of the bromine atom also allows for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C24H20BrN3O |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-bromobenzamide |
InChI |
InChI=1S/C24H20BrN3O/c1-17-21(15-26-27-24(29)20-12-5-7-13-22(20)25)19-11-6-8-14-23(19)28(17)16-18-9-3-2-4-10-18/h2-15H,16H2,1H3,(H,27,29)/b26-15+ |
InChI Key |
YZXWJAYVJHWKHM-CVKSISIWSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)C4=CC=CC=C4Br |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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